molecular formula C8H14O B3386073 Octa-3,5-dien-2-OL CAS No. 69668-82-2

Octa-3,5-dien-2-OL

Cat. No. B3386073
CAS RN: 69668-82-2
M. Wt: 126.2 g/mol
InChI Key: RQQKJGCMOJSSOV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Octa-3,5-dien-2-OL is C8H14O . Its average mass is 126.196 Da

Scientific Research Applications

Chemical and Sensory Properties

  • Identification in Butterfat Oxidation : Octa-1,cis-5-dien-3-one, closely related to Octa-3,5-dien-2-OL, has been identified as a compound responsible for the metallic odor in oxidized butterfat. This compound is detectable at extremely low concentrations and has a unique metallic and geranium leaf-like odor (Swoboda & Peers, 1977).

  • Occurrence in Red Seaweed : Octa-1,5-dien-3-ol, another compound similar to Octa-3,5-dien-2-OL, is found in the essential oil of the red seaweed Chondrococcus hornemanni. This compound may be a precursor to substances attracting sperm in brown algae (Woolard, Burreson, & Moore, 1975).

Biological Effects and Uses

  • Role in Insect Behavior : The influence of 1-octen-3-ol, related to Octa-3,5-dien-2-OL, has been studied in relation to the behavior of biting midges. It is found to act as a synergist with CO2, enhancing the catch size in traps used for vector surveillance (Ritchie et al., 1994).

  • Inhibition of Fungal Growth : 1-Octen-3-ol, structurally related to Octa-3,5-dien-2-OL, has been found to inhibit the germination of conidia in Penicillium paneum, indicating potential antifungal properties (Chitarra et al., 2005).

Chemical Synthesis and Reactions

  • Synthesis and Catalysis : Research has been conducted on the synthesis of C2-symmetric bicyclo[2.2.2]octa-2,5-dienes, a class of compounds including Octa-3,5-dien-2-OL, for use in rhodium-catalyzed asymmetric reactions (Otomaru et al., 2005).

  • photochemical reactions. This highlights the complex chemical behavior and potential for diverse applications of such compounds (Sekiguchi et al., 1991).
  • Fungal Attractants : Octa-1,5-dien-3-ol, a variant of Octa-3,5-dien-2-OL, has been identified as a potent attractant among various volatile compounds produced by the fungus Trichothecium roseum. This discovery may have implications in understanding fungal ecology and interactions with other organisms (Vanhaelen, Vanhaelen-fastre, & Geeraerts, 1978).

properties

IUPAC Name

octa-3,5-dien-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQKJGCMOJSSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337604
Record name 3,5-Octadien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 543636

CAS RN

69668-82-2
Record name 3,5-Octadien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octa-3,5-dien-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RF Childs, A Varadarajan - Canadian journal of chemistry, 1985 - cdnsciencepub.com
The preparation and rearrangements of some 8,8-dimethylhomotropylium cations and their iron tricarbonyl complexes Page 1 The preparation and rearrangements of some 8,8-…
Number of citations: 10 cdnsciencepub.com
IOFCD DURING, S ELIMINATION… - … : A Collection of …, 1982 - books.google.com
AbstractHMethyl (5SR, 68R)-5-hydroxy-6-phenylselenyleicosa-cis, cis, cis-8, 11, 14-trienoate (8), available in two steps from arachidonic acid, undergoes oxidative deselenylation to …
Number of citations: 0 books.google.com
JE Baldwin, NV Reed, EJ Thomas - Tetrahedron, 1981 - Elsevier
Methyl (5SR, 6SR)-5-hydroxy-6-phenylselenyleicosa-cis,cis,cis-8,11,14-trienoate (8), available in two steps from arachidonic acid, undergoes oxidative deselenylation to give …
Number of citations: 16 www.sciencedirect.com
S Sultana, M Ali - World j. of pharmacy and pharmaceutical sci, 2015 - researchgate.net
Backgroud: The rhizomes of Zingiber officinale Roscoe (family Zingiberaceae) are used to treat insomnia, colds, rheumatism, baldness, urinary tract infections, gastrointestinal disorders…
Number of citations: 9 www.researchgate.net
A Magiera, M Sienkiewicz, M Olszewska… - Acta Poloniae …, 2019 - bibliotekanauki.pl
Essential oils (EOs) of Gaultheria procumbens were obtained by hydrodistillation with the yield of 1.30% ± 0.05 (v/dw) for leaves and 2.68% ± 0.08 (v/dw) for fruits. The GC-FID/MS …
Number of citations: 8 bibliotekanauki.pl
X Bai, M Zhang, Y Zhang, Y Zhang, X Guo, R Huo - Foods, 2022 - mdpi.com
Pretreatment improves the edible quality of oat bran and prolongs the shelf life, whereas the effect of pretreatments (ie, steaming(S-OB), microwaving(M-OB), and hot-air drying(HA-OB)) …
Number of citations: 7 www.mdpi.com
M Teli - 2019 - scholarworks.iupui.edu
The aim of this study is to identify metabolic transformations in breast cancer through urinary volatile organic compounds in mammary pad or bone tumor mice models. Subsequently, it …
Number of citations: 3 scholarworks.iupui.edu
EA Kurashov, GG Mitrukova, JV Krylova - Contemporary Problems of …, 2018 - Springer
The regularities that shape the composition of low molecular weight organic compounds (LMWOCs) in aquatic macrophytes in response to aquatic environment alterations remain …
Number of citations: 17 link.springer.com
A Prasad, LR Reddy, N Kumar - academia.edu
Zingiber officinale (family: Zingibaraceae) is a flowering plant, which is prevalent throughout India and in South East Asia. Ginger originated in the lush tropical jungles of Southern Asia. …
Number of citations: 2 www.academia.edu
M Perakyla, M Malinen, KH Herzig… - Molecular …, 2005 - academic.oup.com
The seco-steroid 1α,25-dihydroxyvitamin D 3 [1α,25(OH) 2 D 3 ] is a promising drug candidate due to its pleiotropic function including the regulation of calcium homeostasis, bone …
Number of citations: 52 academic.oup.com

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